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Compound of Interest

Compound Name: Tibeglisene

CAS No.: 134993-74-1

Cat. No.: B159853

Get Quote

Topic: Minimizing Off-Target Mitochondrial Toxicity (CPT-2 Inhibition) Compound: Tibeglisene
(BM 13907; Pentynoic acid derivative) Target Audience: Assay Development Scientists, DMPK

Researchers, Metabolic Toxicologists

Executive Technical Summary
Tibeglisene is a pentynoic acid derivative designed to enhance glucose transport (GLUT4

translocation) and insulin sensitivity. However, due to its structural homology with long-chain

fatty acids, it possesses a known liability: off-target inhibition of CPT-2 (Carnitine

Palmitoyltransferase 2) located on the inner mitochondrial membrane.

The Mechanism of Toxicity: Unlike CPT-1 inhibitors (e.g., Etomoxir) which block fatty acid entry

into the mitochondria, CPT-2 inhibition allows fatty acids to enter the intermembrane space as

Long-Chain Acylcarnitines (LCACs) but prevents their conversion back to Acyl-CoA for

-oxidation. This leads to:

Energy Starvation: Loss of ATP production from long-chain fatty acids.
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Lipotoxicity: Accumulation of detergent-like LCACs (e.g., Palmitoylcarnitine) which disrupt

membrane integrity and cause apoptosis.

Troubleshooting Guides & FAQs
Section A: Cell Viability & Phenotype Issues
Q1: My hepatocytes/myocytes are showing rapid detachment and cytotoxicity after 24h of

Tibeglisene treatment. Is this CPT-2 toxicity? Diagnosis: Likely, yes. If you are culturing cells in

low-glucose, high-fat media (e.g., Galactose + Palmitate), CPT-2 inhibition causes acute

energy failure and toxic accumulation of acylcarnitines. Troubleshooting Protocol:

Substrate Switch: Immediately supplement media with Octanoate (C8:0) or Butyrate (C4:0).

Medium-chain fatty acids (MCFAs) bypass the Carnitine Shuttle and CPT-2, entering the

matrix directly for oxidation.

If viability is restored: The toxicity is confirmed as CPT-2 mediated (energy starvation).

If viability remains low: The toxicity is likely off-target (e.g., membrane disruption)

unrelated to FAO.

Glucose Rescue: Shift media to high glucose (25 mM). If Tibeglisene is working as an

insulin sensitizer, glucose utilization should compensate for the loss of FAO.

Q2: We observe a "bell-shaped" dose-response curve where efficacy drops at high

concentrations. Why? Analysis: This often indicates that at high concentrations (

), Tibeglisene’s inhibition of CPT-2 outweighs its insulin-sensitizing benefits. The accumulation
of intracellular lipids (steatosis) interferes with insulin signaling (IRS-1 serine phosphorylation),
negating the drug's primary effect. Action: Determine the Therapeutic Index (TI) by plotting the

(Glucose Uptake) against the

(CPT-2 Inhibition). You must operate below the CPT-2

.

Section B: Assay & Biomarker Validation
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Q3: How do I distinguish between CPT-1 and CPT-2 inhibition in my readout? Technical Insight:

Both inhibit

-oxidation, but their metabolic footprints differ significantly.

CPT-1 Inhibition: Low levels of Acylcarnitines; High levels of Free Carnitine.

CPT-2 Inhibition (Tibeglisene effect):Massive accumulation of Long-Chain Acylcarnitines

(C16, C18); Depletion of Free Carnitine. Protocol: Perform LC-MS/MS profiling of the

supernatant/lysate.

Marker: Calculate the (C16+C18) / Free Carnitine Ratio. A ratio

suggests severe CPT-2 blockage.

Q4: Can I use Etomoxir as a control to validate Tibeglisene's off-target effect? Yes, but with a

specific logic. Pre-treating cells with Etomoxir (CPT-1 inhibitor) should protect against

Tibeglisene-induced lipotoxicity.

Reasoning: By blocking CPT-1, Etomoxir prevents fatty acids from becoming Acylcarnitines.

If no Acylcarnitines are formed, they cannot accumulate due to the downstream CPT-2 block

caused by Tibeglisene.

Result: If Etomoxir rescue works, the toxicity is definitively caused by the accumulation of

Acylcarnitine intermediates (CPT-2 block).

Experimental Workflows & Protocols
Protocol A: Differential Respirometry (Seahorse XF)
Objective: To quantify specific CPT-2 inhibition by Tibeglisene.

Materials:

Seahorse XF Analyzer

Substrates: Palmitate-BSA (Long Chain), Octanoate-BSA (Medium Chain)

Inhibitor: Etomoxir (40
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)

Step-by-Step:

Seed Cells: HepG2 or C2C12 myoblasts (differentiated).

Pre-treatment: Incubate with Tibeglisene (0.1 - 100

) for 4 hours.

Assay Media: Krebs-Henseleit Buffer (minimal glucose).

Injection Strategy:

Port A: Substrate (Palmitate OR Octanoate).

Port B: Oligomycin (ATP Synthase inhibitor).

Port C: FCCP (Uncoupler).

Data Interpretation (Table 1):

Substrate Used Tibeglisene Effect on OCR Interpretation

Palmitate (C16) Decreased

Blockade is somewhere in

FAO pathway (CPT-1, CPT-2,

or

-ox).

Octanoate (C8) Unchanged
-oxidation machinery is intact.

Blockade is specific to

Carnitine Shuttle (CPT-1/2).

Palmitate + Etomoxir Baseline Low Confirms CPT-dependency.

Protocol B: Acylcarnitine Profiling via LC-MS/MS
Objective: Confirm CPT-2 block via intermediate accumulation.
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Lysis: Extract cell pellet in 80% Acetonitrile + Internal Standards (d3-C16-carnitine).

Separation: HILIC Chromatography (Hydrophilic Interaction Liquid Chromatography).

Detection: MRM (Multiple Reaction Monitoring) for C0 (Free), C2 (Acetyl), C16 (Palmitoyl),

C18 (Stearoyl).

Success Criteria: Tibeglisene treatment should cause a dose-dependent increase in C16-

Carnitine and a decrease in C2-Carnitine (lack of Acetyl-CoA production).

Mechanistic Visualization (Graphviz)
The following diagram illustrates the Carnitine Shuttle, the specific blockade point of

Tibeglisene at CPT-2, and the "Rescue Pathway" using Medium Chain Fatty Acids

(Octanoate).
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Caption: Tibeglisene inhibits CPT-2, causing toxic Acyl-Carnitine buildup in the Intermembrane

Space. Octanoate bypasses this blockade, restoring energy production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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